molecular formula C10H8N2O2 B14817736 3-Cyclopropoxy-6-formylpicolinonitrile

3-Cyclopropoxy-6-formylpicolinonitrile

Cat. No.: B14817736
M. Wt: 188.18 g/mol
InChI Key: ZCTVSYGHFSGUOR-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-6-formylpicolinonitrile is a chemical compound with the molecular formula C10H8N2O2 It is a derivative of picolinonitrile, characterized by the presence of a cyclopropoxy group at the 3-position and a formyl group at the 6-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-6-formylpicolinonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3-cyclopropoxypyridine with a formylating agent such as formic acid or formyl chloride under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formylation process. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis and ionic liquids as solvents has also been explored to enhance reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-6-formylpicolinonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 3-Cyclopropoxy-6-carboxypicolinonitrile.

    Reduction: 3-Cyclopropoxy-6-hydroxymethylpicolinonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-6-formylpicolinonitrile and its derivatives involves interactions with specific molecular targets. For example, its derivatives may act as ligands for metal ions, forming coordination complexes that exhibit unique catalytic or photophysical properties. The formyl group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-6-formylpicolinonitrile is unique due to the presence of both a cyclopropoxy group and a formyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields of research .

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

3-cyclopropyloxy-6-formylpyridine-2-carbonitrile

InChI

InChI=1S/C10H8N2O2/c11-5-9-10(14-8-2-3-8)4-1-7(6-13)12-9/h1,4,6,8H,2-3H2

InChI Key

ZCTVSYGHFSGUOR-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=C(C=C2)C=O)C#N

Origin of Product

United States

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